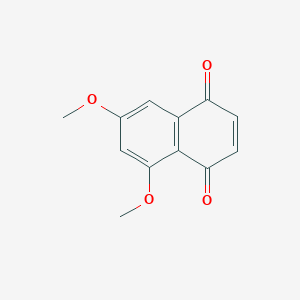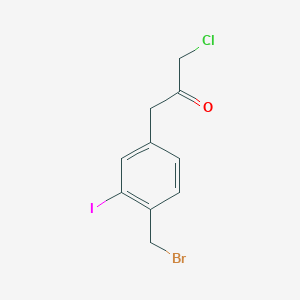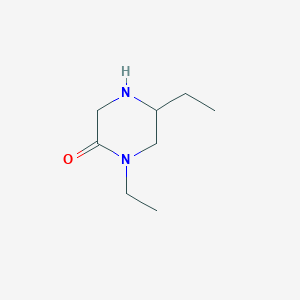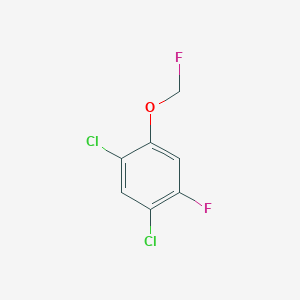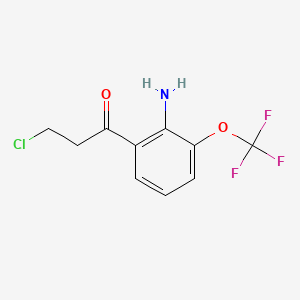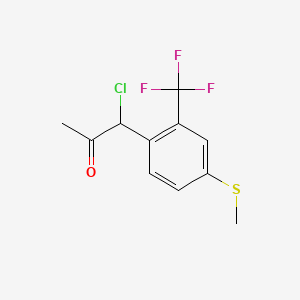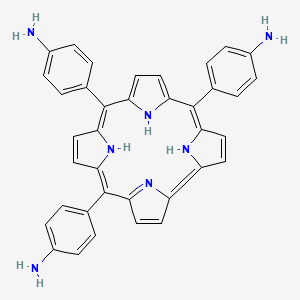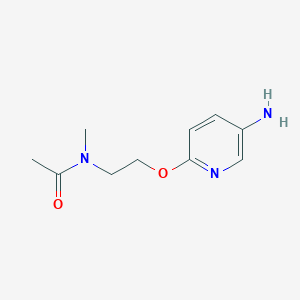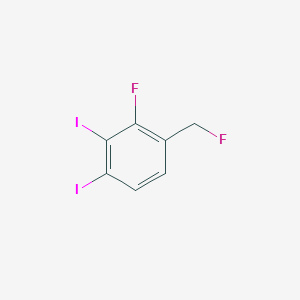
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene precursor. One common method is the sequential halogenation of a fluoromethylbenzene derivative. The reaction conditions often include the use of iodine and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Coupling Reactions: Reagents like boronic acids or alkenes, along with palladium catalysts, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
科学的研究の応用
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor for bioactive compounds.
Medicine: It may be explored for its potential therapeutic properties or as a diagnostic tool in medical imaging.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine and fluorine atoms play a crucial role in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but the presence of halogen atoms often influences the compound’s electronic properties and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene
- 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
- 1-Fluoro-2-(fluoromethyl)benzene
Uniqueness
1,2-Diiodo-3-fluoro-4-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both iodine and fluorine atoms in the molecule can influence its reactivity, making it a valuable intermediate in organic synthesis. Its unique structure also allows for specific interactions in biological and industrial applications, setting it apart from other similar compounds.
特性
分子式 |
C7H4F2I2 |
|---|---|
分子量 |
379.91 g/mol |
IUPAC名 |
2-fluoro-1-(fluoromethyl)-3,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |
InChIキー |
AJULRJFQNIHSGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CF)F)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
